1-(2,6-Diethylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Overview
Description
1-(2,6-Diethylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea is a synthetic organic compound characterized by its unique structural features
Preparation Methods
The synthesis of 1-(2,6-Diethylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea typically involves the reaction of 2,6-diethylphenyl isocyanate with 2-(3-prop-1-en-2-ylphenyl)propan-2-amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,6-Diethylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, producing substituted urea compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Diethylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Diethylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,6-Diethylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea can be compared with other similar compounds, such as:
1-(4-Ethylphenyl)-3-(2-methoxyphenyl)urea: This compound has a similar urea structure but with different substituents, leading to distinct chemical and biological properties.
1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)urea: Another similar compound with variations in the phenyl ring substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2,6-diethylphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-7-17-11-9-12-18(8-2)21(17)24-22(26)25-23(5,6)20-14-10-13-19(15-20)16(3)4/h9-15H,3,7-8H2,1-2,4-6H3,(H2,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUBVLUGNMMRQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)NC(C)(C)C2=CC=CC(=C2)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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